5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Medicinal Chemistry Triazolopyrimidine SAR Procurement Differentiation

5-(2-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a 2,5-disubstituted triazolopyrimidin-7(4H)-one derivative belonging to a scaffold recognized for its privileged status in medicinal chemistry and photophysical applications. The compound features a 2-methoxyphenyl substituent at position 5 and a methylsulfanyl group at position 2, distinguishing it from other in-class candidates such as the 5-methyl, 5-propyl, 5-phenyl, and 5-(3,4-dimethoxyphenyl) analogs that populate vendor catalogs and early-stage research programs.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
Cat. No. B4632839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC13H12N4O2S
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=O)N3C(=N2)N=C(N3)SC
InChIInChI=1S/C13H12N4O2S/c1-19-10-6-4-3-5-8(10)9-7-11(18)17-12(14-9)15-13(16-17)20-2/h3-7H,1-2H3,(H,14,15,16)
InChIKeyWWAOJCLUADUPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one – Core Structural Identity and Comparator Landscape for Procurement Decisions


5-(2-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a 2,5-disubstituted triazolopyrimidin-7(4H)-one derivative belonging to a scaffold recognized for its privileged status in medicinal chemistry and photophysical applications [1]. The compound features a 2-methoxyphenyl substituent at position 5 and a methylsulfanyl group at position 2, distinguishing it from other in-class candidates such as the 5-methyl, 5-propyl, 5-phenyl, and 5-(3,4-dimethoxyphenyl) analogs that populate vendor catalogs and early-stage research programs .

SAR probe for 5-aryl substitution effects in triazolopyrimidinone scaffolds
Fluorescent scaffold diversification for metal-ion sensor development
MDR reversal screening deck expansion based on ABCB1 pharmacophore alignment

Why 5-(2-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Substituted by Generic Triazolopyrimidinones


The triazolo[1,5-a]pyrimidin-7(4H)-one scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity, where even minor substituent changes at positions 2 and 5 lead to divergent biological and photophysical profiles [1]. In anti-epileptic models, the pyrimidine-7(4H)-one motif is the necessary ‘active core,’ yet activity magnitude and selectivity are entirely governed by peripheral aryl and thioether substitutions, making generic replacement unsound without matched comparative data [1]. Similarly, for fluorescence-based applications, quantum yield and metal-ion selectivity are exquisitely tuned by the electron-donating/withdrawing nature of the 5-aryl group, meaning a 2-methoxyphenyl variant cannot be assumed equivalent to a 3,4-dimethoxyphenyl or unsubstituted phenyl analog [2].

Substitution-sensitive SAR: 5-aryl and 2-thioether changes may shift biological assay response
Photophysical quantum yield and metal selectivity not transferable between aryl variants
Position-2 and -5 co-dependence can alter assay interpretation; generic triazolopyrimidinones not interchangeable

Quantitative Differentiation Evidence for 5-(2-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Against Closest Analogs


Evidence Inventory Status: Direct Comparative Quantitative Data Are Not Available from Permitted Sources

An exhaustive search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) was conducted to locate quantitative head-to-head or cross-study comparative data for 5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one versus its closest analogs. No dataset satisfying the Core Evidence Admission Rules (clear comparator, quantitative target data, quantitative comparator data, assay context) was identified. The compound is cataloged by multiple vendors, but the available technical datasheets lack assay-grade comparative performance metrics. The most structurally proximate analogs—5-methyl-2-(methylsulfanyl), 5-propyl-2-(methylsulfanyl), and 5-(3,4-dimethoxyphenyl)-2-(methylsulfanyl) derivatives—are likewise represented only by catalog entries without disclosed biological or photophysical data that would enable procurement-level differentiation . The anti-epileptic SAR study [1] establishes that the 7(4H)-one motif is essential for activity but does not report data for the precise 5-(2-methoxyphenyl) compound. The fluorescent probe study [2] provides quantitative photophysical data (Φ, LOD, selectivity) only for the specific derivative 5b, which is structurally distinct. Consequently, no evidence of sufficient strength (Direct head-to-head comparison, Cross-study comparable, or robust Class-level inference) is available to populate this guide with procurement-actionable differentiation claims.

Comparative Data
Data to verify
No direct head-to-head or cross-study quantitative data available
Hypothesis-generation context; no performance advantage substantiated
Procurement based on unique substitution pattern for SAR exploration
Medicinal Chemistry Triazolopyrimidine SAR Procurement Differentiation

Application Scenarios for 5-(2-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Based on Structural Inference


SAR Probe for 5-Aryl Substitution Effects in Triazolopyrimidinone Biological Assays

When systematically exploring the biological activity landscape of 2-(methylsulfanyl)-triazolopyrimidin-7(4H)-ones, the 5-(2-methoxyphenyl) variant serves as a key ortho-methoxy-substituted aryl probe. Its procurement enables direct comparison with unsubstituted phenyl, 3,4-dimethoxyphenyl, and alkyl-substituted analogs to delineate electronic and steric contributions at position 5, following the SAR framework established for anti-epileptic activity where the 7(4H)-one core is essential but peripheral substitution dictates potency [1].

Fluorescent Scaffold Diversification for Metal-Ion Sensor Development

Given that the triazolo[1,5-a]pyrimidin-7(4H)-one core has been validated as a fluorophore with structure-dependent quantum yield and Fe³⁺-sensing capability [2], the 5-(2-methoxyphenyl) derivative is a rational candidate for extending structure–photophysics relationship studies. The ortho-methoxy group may modulate excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PeT) differently than the reported para-substituted or dimethoxy analogs, justifying inclusion in a focused library for fluorescent probe optimization.

In-House Collection Expansion for Multidrug Resistance Modulation Screening

The triazolo[1,5-a]pyrimidine scaffold has produced potent ABCB1 modulators (e.g., WS-691, WS-898) capable of reversing paclitaxel resistance at low nanomolar concentrations [3]. Although the specific 5-(2-methoxyphenyl) compound has not been profiled, its structural alignment with the active pharmacophore makes it a justifiable addition to screening decks for multidrug resistance reversal programs, where minor substituent changes have been shown to dramatically alter the IC₅₀ for chemosensitization.

Application
Selection Property
Validation Focus
5-Aryl SAR probe
Ortho-methoxy substituent context
Assay-dependent activity review
Fluorescent sensor diversification
Photophysical substituent tuning
Quantum yield and metal selectivity context
MDR reversal screening deck
Reported ABCB1 pharmacophore alignment
Chemosensitization assay context
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